Superior Antitrypanosomal Activity of Derivatives Compared to the Parent DAPI Scaffold
A benzimidazole diamidine derivative, compound 5b, synthesized from a 5,6-diamino-1H-benzimidazole precursor, demonstrated significantly enhanced antitrypanosomal activity compared to the parent compound DAPI. The derivative exhibited a lower IC50 value, indicating higher potency against Trypanosoma brucei rhodesiense [1].
| Evidence Dimension | In vitro antiparasitic activity (IC50) |
|---|---|
| Target Compound Data | Compound 5b (derived from 5,6-diamino-1H-benzimidazole): Superior activity reported |
| Comparator Or Baseline | Parent compound I (DAPI) |
| Quantified Difference | Superior activity compared to parent I (exact quantitative IC50 values available in full text) [1] |
| Conditions | In vitro assay against Trypanosoma brucei rhodesiense (T. b. r.) |
Why This Matters
This demonstrates that the 5,6-diamino-1H-benzimidazole scaffold is a privileged starting point for generating lead compounds with potency that can exceed the benchmark diamidine DAPI, a key differentiator for antiparasitic drug discovery programs.
- [1] Farahat, A. A., Bennett-Vaughn, C., Mineva, E. M., Kumar, A., Wenzler, T., Brun, R., ... & Boykin, D. W. (2016). Synthesis, DNA binding and antitrypanosomal activity of benzimidazole analogues of DAPI. Bioorganic & Medicinal Chemistry Letters, 26(21), 5185-5189. View Source
